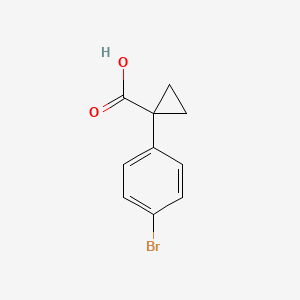

1-(4-溴苯基)环丙烷羧酸

概述

描述

1-(4-Bromophenyl)cyclopropanecarboxylic acid is a compound that features a cyclopropane ring, a carboxylic acid group, and a bromophenyl substituent. This structure is of interest due to its potential biological activity and its role as an intermediate in the synthesis of various pharmaceutical agents. The compound's relevance is highlighted by its structural similarity to other cyclopropane-containing compounds that have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase, as well as for their antiproliferative activity against cancer cell lines .

Synthesis Analysis

The synthesis of related bromophenol derivatives with cyclopropane moieties has been explored in the literature. For instance, cyclopropylcarboxylic acids and esters have been synthesized from reactions involving ethyl diazoacetate and subsequent bromination with Br2 to yield various brominated products . Another approach involved the cyclopropanation of phenylacetonitrile followed by hydrolysis, lactonization, and bromination to produce 2-bromomethyl-1-phenyl cyclopropane carboxylic acid . These methods demonstrate the synthetic routes that could potentially be adapted for the synthesis of 1-(4-Bromophenyl)cyclopropanecarboxylic acid.

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be complex, as evidenced by the study of polymorphs of a related compound, 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester. Two polymorphs were characterized, and their crystal structures were solved, revealing different space groups and unit-cell volumes . Although not directly related to 1-(4-Bromophenyl)cyclopropanecarboxylic acid, this study provides insight into the potential complexities of the crystal structure of cyclopropane derivatives.

Chemical Reactions Analysis

The reactivity of cyclopropane rings can lead to interesting chemical transformations. For example, the ring opening of cyclopropane was observed in the reaction of a cyclopropane derivative with bromine, leading to the synthesis of various esters, alcohols, and acids . This indicates that 1-(4-Bromophenyl)cyclopropanecarboxylic acid could also undergo similar reactions under appropriate conditions, which could be useful for further functionalization of the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives can be influenced by their molecular structure. For instance, the inclusion compounds of cis- and trans-3,3-bis(4-methylphenyl)cyclopropane-1,2-dicarboxylic acid with ethanol guests showed different crystal structures and selective inclusion modes, which are determined by the molecular geometries and hydrogen bonding patterns . Although not directly about 1-(4-Bromophenyl)cyclopropanecarboxylic acid, these studies suggest that the physical properties such as solubility and crystallinity could be significantly affected by the presence of substituents and the overall molecular conformation.

科学研究应用

合成和生物活性

1-(4-溴苯基)环丙烷羧酸及其衍生物已被用于合成具有显着生物活性的各种化合物。例如,使用环丙烷羧酸制备的 N-环丙烷羧酰-N'-吡啶-2-基硫脲表现出优异的除草和杀菌活性 (Tian 等,2009)。类似地,含有溴苯酚部分的环丙烷羧酸和酯被研究为碳酸酐酶的抑制剂,在抑制效果方面显示出有希望的结果 (Boztaş 等,2015)。

分析化学应用

在分析化学中,无溶剂干基质应用于基质辅助激光解吸/电离质谱成像 (MALDI MSI) 以分析大鼠脑组织切片中 4-溴苯基-1,4-二氮杂双环(3.2.2)壬烷-4-羧酸盐的分布 (Goodwin 等,2010)。这说明了溴苯基环丙烷羧酸盐衍生物在研究生物组织中药物分布中的用途。

阿尔茨海默病研究

1-(4-溴苯基)环丙烷羧酸衍生物已在阿尔茨海默病研究中得到探索。例如,1‐(3′,4′‐二氯‐2‐氟[1,1′‐联苯]‐4‐基)‐环丙烷羧酸(一种 γ-分泌酶调节剂)被评估其对阿尔茨海默病小鼠模型中脑 β-淀粉样蛋白病理和空间记忆的影响,显示出有希望的结果 (Imbimbo 等,2009)。

有机合成和催化

在有机合成和催化领域,1-(4-溴苯基)环丙烷羧酸的衍生物已用于各种反应。例如,发现四(R)-(1-(4-溴苯基)-2,2-二苯基环丙烷羧酸盐)二铑是一种有效的手性催化剂,用于对映选择性反应 (Qin 等,2011)。

抗抑郁活性

由 1-芳基-2-氧代-3-氧杂双环[3.1.0]己烷合成的 1-芳基-2-(氨基甲基)环丙烷羧酸衍生物被评估为潜在的抗抑郁药。发现一些衍生物比标准抗抑郁药更活跃 (Bonnaud 等,1987)。

安全和危害

While specific safety and hazard information for “1-(4-Bromophenyl)cyclopropanecarboxylic acid” was not found, it’s important to handle all chemical compounds with care and appropriate safety measures. Thermal decomposition of similar compounds can lead to the release of irritating gases and vapors .

作用机制

Target of Action

The primary targets of 1-(4-Bromophenyl)cyclopropanecarboxylic acid are currently unknown . This compound is a unique chemical provided for early discovery researchers

Biochemical Pathways

Without knowledge of the specific targets of 1-(4-Bromophenyl)cyclopropanecarboxylic acid, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies are required to shed light on these aspects.

Result of Action

The molecular and cellular effects of 1-(4-Bromophenyl)cyclopropanecarboxylic acid’s action are yet to be determined . These effects will become clear once the compound’s targets and mode of action are identified.

属性

IUPAC Name |

1-(4-bromophenyl)cyclopropane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYJIXWOWTNEVFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C2=CC=C(C=C2)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585479 | |

| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

345965-52-8 | |

| Record name | 1-(4-Bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromophenyl)cyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

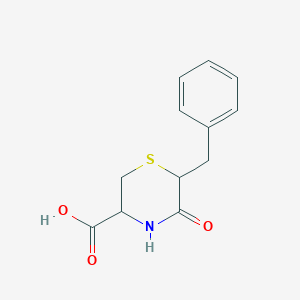

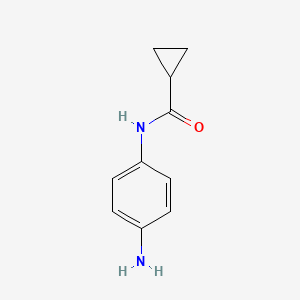

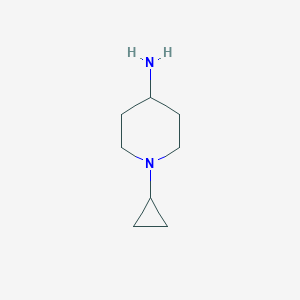

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)

![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)